molecular formula C14H17ClFNO5 B14193894 2-(2,2-Dimethylpropyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate CAS No. 918885-03-7

2-(2,2-Dimethylpropyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate

Katalognummer: B14193894
CAS-Nummer: 918885-03-7
Molekulargewicht: 333.74 g/mol
InChI-Schlüssel: VNJOTQQNEOZZGE-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,2-Dimethylpropyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate is a synthetic organic compound with a unique structure that combines a fluorophenyl group and an oxazolium ion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate typically involves the reaction of 2-fluorobenzaldehyde with 2,2-dimethylpropanal in the presence of an acid catalyst to form the corresponding oxazoline. This intermediate is then oxidized to form the oxazolium ion, which is subsequently treated with perchloric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2-Dimethylpropyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazolium derivatives.

    Reduction: Reduction reactions can convert the oxazolium ion back to the corresponding oxazoline.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized oxazolium derivatives.

    Reduction: Oxazoline derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,2-Dimethylpropyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2,2-Dimethylpropyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolium ion can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2,2-Dimethylpropyl)-5-(2-chlorophenyl)-1,2-oxazol-2-ium perchlorate
  • 2-(2,2-Dimethylpropyl)-5-(2-bromophenyl)-1,2-oxazol-2-ium perchlorate
  • 2-(2,2-Dimethylpropyl)-5-(2-iodophenyl)-1,2-oxazol-2-ium perchlorate

Uniqueness

2-(2,2-Dimethylpropyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

918885-03-7

Molekularformel

C14H17ClFNO5

Molekulargewicht

333.74 g/mol

IUPAC-Name

2-(2,2-dimethylpropyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium;perchlorate

InChI

InChI=1S/C14H17FNO.ClHO4/c1-14(2,3)10-16-9-8-13(17-16)11-6-4-5-7-12(11)15;2-1(3,4)5/h4-9H,10H2,1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI-Schlüssel

VNJOTQQNEOZZGE-UHFFFAOYSA-M

Kanonische SMILES

CC(C)(C)C[N+]1=CC=C(O1)C2=CC=CC=C2F.[O-]Cl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.